molecular formula C31H37N3O4 B11542062 4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11542062
M. Wt: 515.6 g/mol
InChI Key: YTTUUFYAEHRYSD-UHFFFAOYSA-N
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Description

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a decanoylamino group, a methoxyphenylcarbamoyl group, and a benzamide core, making it a complex molecule with diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the decanoylamino intermediate: This step involves the reaction of decanoic acid with an amine to form the decanoylamino group.

    Formation of the methoxyphenylcarbamoyl intermediate: This step involves the reaction of 4-methoxyaniline with an isocyanate to form the methoxyphenylcarbamoyl group.

    Coupling of intermediates: The final step involves coupling the decanoylamino and methoxyphenylcarbamoyl intermediates with a benzamide core under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(decanoylamino)-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide: Similar structure with a hydroxy group instead of a methoxy group.

    4-(decanoylamino)-N-{4-[(4-chlorophenyl)carbamoyl]phenyl}benzamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C31H37N3O4

Molecular Weight

515.6 g/mol

IUPAC Name

4-(decanoylamino)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C31H37N3O4/c1-3-4-5-6-7-8-9-10-29(35)32-25-15-11-23(12-16-25)30(36)33-26-17-13-24(14-18-26)31(37)34-27-19-21-28(38-2)22-20-27/h11-22H,3-10H2,1-2H3,(H,32,35)(H,33,36)(H,34,37)

InChI Key

YTTUUFYAEHRYSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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